N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride
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Overview
Description
N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2. It is commonly used in organic synthesis and serves as an intermediate in the production of various pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride typically involves multiple steps. One common method starts with the reaction of benzylamine with ethylene oxide to form N-(2-hydroxyethyl)benzylamine. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base to yield N-[2-(benzylamino)ethyl]cyclopropanamine. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted benzylamines
Scientific Research Applications
N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. It binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)benzylamine
- N-(2-hydroxyethyl)benzylamine
- N-(2-chloroethyl)benzylamine
Uniqueness
N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride is unique due to its cyclopropane ring, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of compounds with unique biological activities .
Properties
IUPAC Name |
N-benzyl-N'-cyclopropylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-2-4-11(5-3-1)10-13-8-9-14-12-6-7-12;;/h1-5,12-14H,6-10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLICBYMOUGDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCNCC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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